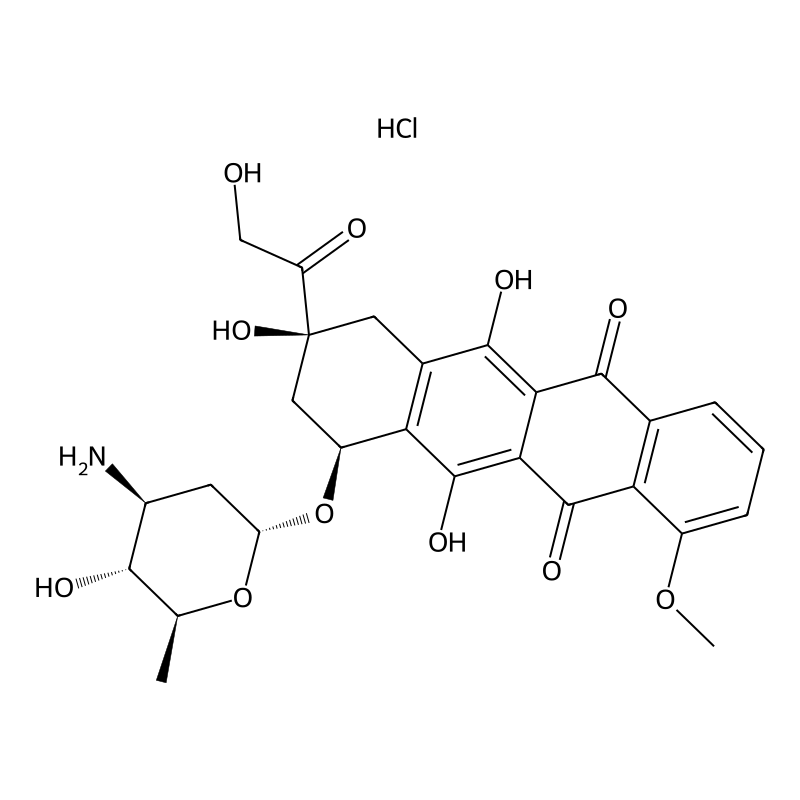

Epirubicin Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Epirubicin hydrochloride mechanism of action DNA intercalation

Core Mechanism of Action

Epirubicin's cytotoxicity stems from its direct interaction with DNA and inhibition of key enzymes.

- DNA Intercalation: The planar anthracycline ring of epirubicin inserts between DNA base pairs, particularly at guanine-cytosine (G-C) rich sequences [1]. This intercalation causes physical distortion of the DNA helix, which inhibits the progression of enzymes like DNA and RNA polymerases, ultimately disrupting DNA replication and RNA transcription [2] [3].

- Topoisomerase II Inhibition: Epirubicin stabilizes the topoisomerase II-DNA complex after it has created double-strand breaks in DNA for unwinding. This prevents DNA resealing, resulting in accumulation of irreversible DNA strand breaks and triggering apoptosis [2].

- Generation of Free Radicals: The drug can form cytotoxic reactive oxygen species (ROS), causing damage to DNA, cell membranes, and proteins. This activity is also linked to its dose-limiting cardiotoxicity [2] [4].

- Histone Binding and Epigenetic Effects: Epirubicin binds directly to core histone proteins, including histone H3. This interaction can inhibit acetylation of specific lysine residues (e.g., H3 K9/K14), promoting a more repressed chromatin state and contributing to the shutdown of transcription [5].

Experimental Evidence and Quantitative Binding Data

The following table summarizes key experimental findings and quantitative data on epirubicin-DNA interactions.

| Study Focus / Method | Key Findings & Quantitative Data | Experimental Details |

|---|---|---|

| Binding Affinity & Stability [6] | Strong binding to mismatched DNA (CC/CT); 50% DNA synthesis inhibition at 17 μmol/L [3] | Isothermal Titration Calorimetry (ITC), Thermal Denaturation |

| Structural Conformation [1] | FTIR shows binding via G/C bases & phosphate backbone; Circular Dichroism suggests partial B-to-A DNA transition | Fourier-Transform Infrared (FTIR) Spectroscopy, Circular Dichroism (CD) |

| Single-Molecule Resolution [6] | FCS confirms stronger binding to mismatched DNA over matched DNA | Fluorescence Correlation Spectroscopy (FCS) |

| Histone Interaction [5] | Binds histone H3; FRET molecular distance r = 1.86 nm; induces α-helix structure increase from 32.4% to 49.4% | Fluorescence Resonance Energy Transfer (FRET), Circular Dichroism (CD) |

Experimental Protocols for Key Assays

Researchers can use the following established methodologies to study epirubicin-DNA interactions.

DNA Binding via Spectroscopic Titration

This protocol characterizes the binding affinity and mode of interaction between Epirubicin and DNA.

- Materials: Calf thymus DNA (highly polymerized), Epirubicin hydrochloride, suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

- Procedure:

- Prepare a constant concentration of DNA and measure its UV-Vis absorption spectrum (e.g., 220-700 nm).

- Titrate with increasing concentrations of epirubicin solution.

- Record the absorption spectra after each addition and allow the system to equilibrate.

- Analysis: Monitor changes like hypochromism and red-shift in epirubicin's absorption peak, which are characteristic of intercalation. The binding constant can be calculated using methods like the Benesi-Hildebrand plot [1].

Thermal Denaturation of DNA-Drug Complex

This experiment assesses the stabilizing effect of epirubicin on DNA through melting temperature.

- Materials: Defined-sequence oligonucleotide duplex (e.g., 20-mer with CC/CT mismatch), epirubicin, a spectrophotometer with a temperature-controlled cuvette holder.

- Procedure:

- Prepare the DNA duplex in the absence and presence of a molar equivalent of epirubicin.

- Heat the sample from room temperature to a high temperature (e.g., 90°C) at a controlled rate.

- Monitor the absorbance at 260 nm as a function of temperature.

- Analysis: Determine the melting temperature (Tm). A significant increase in Tm for the drug-DNA complex compared to free DNA indicates stabilization via intercalation. Studies show epirubicin can preferentially stabilize mismatched DNA [6].

Cellular Consequences Pathway

The molecular interactions of epirubicin trigger a cascade of cellular events culminating in cell death, summarized in the following pathway.

Cellular pathway of epirubicin from DNA binding to apoptosis.

Research Trends and Detection Technologies

Current research extends beyond the core mechanism to address challenges and applications.

- Cardiotoxicity Research: A major research cluster focuses on understanding and mitigating epirubicin-induced cardiotoxicity. Key areas include the role of oxidative stress, development of liposomal formulations, and use of cardioprotective agents like dexrazoxane [4].

- Biosensors for Detection: Electrochemical DNA biosensors have been developed for monitoring epirubicin levels. These devices often use a DNA-immobilized electrode. When epirubicin intercalates into the surface-bound DNA, it changes electrochemical properties like charge transfer resistance, allowing for sensitive detection in biological samples [7] [8].

References

- 1. Interaction studies of Epirubicin with DNA using ... [sciencedirect.com]

- 2. - Wikipedia Epirubicin [en.wikipedia.org]

- 3. Analysis of Epirubicin in Treating Non-muscle Invasive ... [ej-med.org]

- 4. Cluster analysis of hotspots and research trends ... [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of N-Terminal Lysines Acetylation and Transcription ... [journals.plos.org]

- 6. Preferential Binding of this compound with ... [pubmed.ncbi.nlm.nih.gov]

- 7. Impedimetric DNA Sensors for Epirubicin Detection Based ... [mdpi.com]

- 8. Microfaradaic Electrochemical Biosensors for the Study of... | IntechOpen [intechopen.com]

Pharmacokinetic Parameters of the Three-Compartment Model

The pharmacokinetics of epirubicin are best described by a three-compartment model after intravenous administration [1] [2]. The table below summarizes the core parameters:

| Parameter | Median Value | Description |

|---|---|---|

| Initial Half-life (α) | 3.2 minutes | Represents rapid distribution from central compartment to highly perfused tissues [1]. |

| Intermediate Half-life (β) | 1.2 hours | Represents distribution to less perfused tissues [1]. |

| Terminal Half-life (γ) | 32 hours | Represents elimination; governs total drug exposure [1]. |

| Volume of Distribution (Vdss) | 1000 L/m² | Indicates extensive tissue distribution [1] [2]. |

| Total Plasma Clearance (CL) | 46 L/h/m² | Predominantly hepatic/biliary; significantly higher than doxorubicin [1] [2]. |

| Linearity | Up to 150-180 mg/m² | Pharmacokinetics are linear within this dose range [1]. |

| Protein Binding | 77% | Primarily to albumin; independent of drug concentration [2]. |

Metabolism and Elimination Pathways

Epirubicin undergoes extensive hepatic metabolism, which is crucial for its activity and reduced toxicity profile [1] [2].

| Metabolite | Type | Activity |

|---|---|---|

| Epirubicinol | 13(S)-dihydro derivative | ~10% of parent drug activity [2]. |

| Epirubicin Glucuronide | Glucuronide conjugate | Unique to epirubicin; rapid elimination pathway [1] [2]. |

| Epirubicinol Glucuronide | Glucuronide conjugate | Inactive; facilitates biliary excretion [1] [2]. |

| 4 Aglycones | Sugar moiety lost | Formed via hydrolysis/redox; considered inactive [2]. |

Elimination is primarily via the biliary system, with only 11-15% of the administered dose excreted unchanged in urine or bile [1] [2]. The glucuronidation pathway is a unique feature of epirubicin metabolism in humans and is a major reason for its faster clearance and reduced toxicity compared to doxorubicin [1] [2].

Experimental Methodology for Pharmacokinetic Studies

To generate the data for a population pharmacokinetic model, such as the one developed by [3], the following protocol is typical:

- Study Population: The study included 109 patients with advanced breast cancer. A key covariate was that 72 patients had known liver metastases [3].

- Dosing and Sampling: Patients received single-agent epirubicin at doses ranging from 12.5 to 120 mg/m² as an intravenous bolus. Serial blood samples are collected at predefined times post-dose to characterize the drug's concentration-time profile across all phases [3].

- Bioanalysis: Plasma concentrations of epirubicin and its metabolites are quantified using a validated high-performance liquid chromatography (HPLC) method [4].

- Modeling and Covariate Analysis: Data analysis is performed using specialized software (e.g., NONMEM). A three-compartment model is fitted to the plasma concentration-time data. Covariates like Aspartate Aminotransferase (AST) levels, bilirubin, and body surface area are tested for their influence on model parameters, particularly clearance (CL) [3]. The final model from this study defined clearance as: CL (l/h) = 72.9 - (72.9 x 0.135 x lnAST) [3].

Clinical Application and Dosing Guidelines

The area under the plasma concentration-time curve (AUC) of epirubicin is correlated with the degree of white blood cell kill, making it a useful predictor of hematological toxicity [1]. Pharmacokinetic data can inform dosing guidelines, especially in patients with impaired liver function.

Based on a population model targeting an AUC of 4000 ng·h/ml, the following dosing guidelines were proposed to optimize systemic exposure [3]:

| AST Level (IU/L) | Recommended Dose |

|---|---|

| < 150 | 125 mg |

| 150 - 250 | 90 mg |

| 250 - 500 | 60 mg |

| > 500 | 30 mg |

These guidelines, which do not require adjustment for body surface area, were found to achieve the target AUC with greater precision than traditional methods based on bilirubin or BSA [3].

Visualizing the Pharmacokinetic Model

The following diagram illustrates the structural three-compartment model and the primary metabolic pathways of epirubicin.

Diagram 1: Three-compartment model and metabolic pathways of epirubicin.

Diagram 2: Detailed map of epirubicin metabolism.

Conclusion

Epirubicin's pharmacokinetics are well-characterized by a three-compartment model with extensive tissue distribution and a unique glucuronidation metabolism pathway. This profile underlies its clinical efficacy and differentiated safety compared to other anthracyclines. Population modeling has further refined its use, enabling optimized dosing based on individual patient factors like liver function.

References

epirubicin protein binding bovine serum albumin interaction

Quantitative Binding Parameters

Different experimental methods have been used to characterize the binding between Epirubicin and BSA. The table below summarizes key parameters from these studies.

| Parameter | Reported Value | Experimental Method | Context / Conditions |

|---|---|---|---|

| Binding Constant (Ka) | ( 5.05 \times 10^5 \text{L·mol}^{-1} ) | Fluorescence Spectrometry | Indicates strong binding; study using thiol-functionalized magnetic nanoparticles [1]. |

| Binding Constant (Ka) | ( 3.04 \times 10^6 \text{L·mol}^{-1} ) | Electrochemical Method | Measured via reduction peak shift on a glassy carbon electrode in Tris-HCl buffer (pH 6.80) [2]. |

| Number of Binding Sites (n) | 1.15 | Fluorescence Spectrometry | Slightly more than one binding site per BSA molecule [1]. |

| Binding Site Location | Site I (Subdomain IIA) | Competitive Displacement | Determined via site-marker competitive experiments [1]. |

| Protein Binding (in humans) | 77% | Clinical Pharmacokinetics | Binding to human serum proteins; based on DrugBank data [3]. |

Detailed Experimental Protocols

The following sections detail the methodologies from key studies investigating the Epirubicin-BSA interaction.

Fluorescence Spectrometry with Magnetic Nanoparticles

This protocol used thiol-functionalized Fe₃O₄ magnetic nanoparticles for immobilizing and separating BSA [1].

- 1. Nanoparticle Synthesis & Functionalization: Fe₃O₄ MNPs were synthesized and surface-modified with thiol (-SH) groups.

- 2. BSA Immobilization: The thiol-functionalized MNPs were incubated with a BSA solution to immobilize the protein onto their surface.

- 3. Interaction Study: Varying concentrations of Epirubicin hydrochloride (EPI) were added to the BSA-immobilized MNP solution.

- 4. Separation & Measurement: After reaction equilibrium, the MNPs (with bound BSA and EPI) were separated magnetically. The fluorescence of the free EPI and/or BSA in the supernatant was measured to determine the concentration of unbound species.

- 5. Data Analysis: Binding constants (Ka) and the number of binding sites (n) were calculated from the fluorescence quenching data. Competitive experiments with known site markers (e.g., warfarin for Site I) were used to identify the precise binding site.

This experimental workflow is summarized below:

Electrochemical Determination with a Glassy Carbon Electrode

This method measured the interaction by monitoring changes in Epirubicin's electrochemical behavior upon BSA binding [2].

- 1. Electrode Setup: A Glassy Carbon Electrode (GCE) was used as the working electrode in a standard three-electrode cell.

- 2. Baseline Measurement: The reduction peak of this compound alone was first recorded in a pH 6.80 Tris-HCl buffer using the linear sweep voltammetry technique. A sensitive peak was observed at -0.34 V (vs. SCE).

- 3. Titration with BSA: Increasing concentrations of BSA were added to the Epirubicin solution.

- 4. Signal Monitoring: The reduction peak current of Epirubicin was seen to decrease significantly upon the addition of BSA, as the drug-protein complex hindered the electrochemical reaction.

- 5. Data Analysis: The decrease in peak current was proportional to BSA concentration. The binding constant was calculated based on this change in the electrochemical signal.

Implications of EPI-BSA Binding

The interaction between Epirubicin and serum albumin has significant implications for its behavior in the body and the development of drug delivery systems.

- Pharmacokinetic Influence: The binding of Epirubicin to serum albumin (77% in humans [3]) is a key factor controlling its distribution and free, active concentration in plasma. This binding can influence the drug's circulation time and access to tumor tissues [4].

- Drug Delivery System (DDS) Design: Understanding this interaction is crucial for nano-delivery systems. For instance, one study modified Epirubicin with fatty acids (like stearic acid, C18) to improve its binding affinity to Human Serum Albumin (HSA), creating nanoparticles (EPI-C18@HSA NPs) that significantly prolonged circulation and enhanced tumor accumulation [5].

- Mechanism of Action Context: While this guide focuses on BSA binding, it is important to note that Epirubicin's primary therapeutic mechanism is the inhibition of DNA topoisomerase II and intercalation into DNA [3] [6]. The binding to serum albumin is a separate pharmacokinetic process.

Research Applications and Future Directions

The summarized data and methods can directly inform your research:

- Selecting an Assay: You can choose between the detailed fluorescence quenching protocol or the highly sensitive electrochemical method based on your laboratory's capabilities and the required detection limit.

- Informing Formulation Studies: The success of fatty-acid modification to enhance HSA binding [5] provides a proven strategy for improving the pharmacokinetic profile of Epirubicin in novel drug delivery systems.

References

- 1. Synthesis and application of thiol-functionalized magnetic nanoparticles... [pubmed.ncbi.nlm.nih.gov]

- 2. "Interaction of the this compound with Bovine ... [jelectrochem.xmu.edu.cn]

- 3. : Uses, Epirubicin , Mechanism of Action | DrugBank Online Interactions [go.drugbank.com]

- 4. A Physiologically Based Pharmacokinetic Model to Predict ... [pmc.ncbi.nlm.nih.gov]

- 5. A fatty acid modification strategy to improve the binding ... [sciencedirect.com]

- 6. A High-throughput Fluorescence Polarization Assay for ... [pmc.ncbi.nlm.nih.gov]

Clinical Impact of UGT2B7 -161C>T on Epirubicin Outcomes

| Study Population & Design | Key Findings on Genotype/Phenotype | Clinical Outcome & Statistical Significance |

|---|

| 135 early-stage BC patients (FEC chemo) [1] | CC genotype: ↓ epirubicin clearance (median 103.3 L/hr) CT/TT genotypes: ↑ clearance (median 134.0 L/hr) | CC vs. TT: ↑ risk of grade 3-4 leukopenia (P=0.038) CT/TT vs. CC: ↑ risk of early recurrence (P=0.039) | | 427 Chinese BC patients (EC-D chemo) [2] | Cardiotoxicity (LVEF decline ≥10% to <53%) assessed over 12 months | Overall cardiotoxicity: 4.2% TT genotype: 1.1% incidence CT genotype: 3.1% incidence CC genotype: 7.8% incidence (P=0.026) | | 205 BC patients (TIGER cohort) [3] | Comparison of invasive disease-free survival (iDFS) | Tyr/Tyr genotype: 8.6 years mean iDFS His carriers (His/His or His/Tyr): 7.5 years mean iDFS Adj. HR for Tyr/Tyr vs. His carriers: 2.64 (95% CI 1.22-5.71); P=0.014 |

UGT2B7 -161C>T Genotyping Protocol

Below is a standardized experimental workflow for genotyping the UGT2B7 -161C>T SNP (rs7668258) using the pyrosequencing method as described in the clinical studies.

UGT2B7 -161C>T genotyping workflow.

Detailed Protocol Steps [2]:

- Genomic DNA Extraction: Extract DNA from the leukocyte portion of whole blood using a commercial kit like the QIAamp DNA Mini Kit.

- PCR Amplification: Amplify the region containing the UGT2B7 -161 SNP. A sample reaction mix includes TaqMan Genotyping Master Mix, a specific SNP Genotyping Assay, and genomic DNA. A typical thermocycling program consists of an initial denaturation at 95°C for 5 minutes, followed by 40-50 cycles of denaturation at 95°C for 15 seconds, and annealing/extension at 60°C for 30-60 seconds.

- Pyrosequencing: Prepare the PCR product into single-stranded DNA and load it onto a pyrosequencing system like the PSQ96MA. The sequencing primer is designed to bind adjacent to the SNP of interest, and the nucleotide dispensation order is programmed to determine the base at the -161 position.

- Genotype Analysis: The software generates a pyrogram, and the genotype (CC, CT, or TT) is called based on the incorporated nucleotides.

Mechanism and Research Implications

The UGT2B7 enzyme is primarily responsible for the glucuronidation and subsequent inactivation of epirubicin and its active metabolite, epirubicinol [3] [4]. The -161C>T polymorphism is located in the promoter region of the gene. While its functional impact is complex, it is in strong linkage disequilibrium with other promoter variants and the well-known coding SNP His268Tyr, together influencing enzyme expression and activity [3].

The presented data reveals a critical efficacy-toxicity balance. The CC genotype is associated with higher drug exposure (lower clearance), which may lead to more potent antitumor effects but also increases the risk of severe toxicities like leukopenia and cardiotoxicity [1] [2]. Conversely, the T allele (CT/TT genotypes) is linked to faster drug clearance, offering a protective effect against cardiotoxicity [2] but potentially increasing the risk of disease recurrence due to sub-therapeutic drug levels [1]. Interestingly, one study suggests that the Tyr/Tyr genotype (TT) is associated with the best long-term survival outcomes [3], highlighting the need to consider the entire clinical profile.

For researchers, the key implications are:

- Patient Stratification: This SNP is a strong candidate biomarker for stratifying patients in epirubicin clinical trials to optimize dosing and evaluate efficacy and toxicity endpoints more precisely.

- Prospective Genotyping: Consider implementing prospective genotyping in trials to validate its predictive power and explore genotype-guided dosing strategies.

- Combined Analysis: The effect of the polymorphism may be modulated by concomitant medications, such as tamoxifen [3]. Analysis should account for these interactions.

References

- 1. A Uridine Glucuronosyltransferase 2 Polymorphism Predicts... B 7 [pubmed.ncbi.nlm.nih.gov]

- 2. Correlation of UGT2B7 Polymorphism with Cardiotoxicity in ... [pmc.ncbi.nlm.nih.gov]

- 3. Impact of UGT His268Tyr polymorphism on the outcome of... 2 B 7 [breast-cancer-research.biomedcentral.com]

- 4. : Uses, Interactions, Mechanism of Action | DrugBank Online Epirubicin [go.drugbank.com]

physiologically based pharmacokinetic PBPK model epirubicin

Introduction to Epirubicin and the Need for PBPK Modeling

Epirubicin is a key anthracycline chemotherapeutic agent used in treating breast, gastric, lung, and ovarian cancers, as well as lymphomas [1] [2]. It is typically administered intravenously once every 21 days, with dosing based on Body Surface Area (BSA). Despite this standardization, clinical studies report marked inter-subject variability in systemic exposure, with up to a 10-fold difference in the area under the plasma concentration-time curve (AUC) [1] [2]. This variability is critically important because epirubicin has a narrow therapeutic window; small differences in exposure can lead to significant variations in both treatment efficacy and toxicity, such as neutropenia and cardiotoxicity [1] [2].

Current model-informed precision dosing (MIPD) approaches, including Physiologically Based Pharmacokinetic (PBPK) modeling, offer a "bottom-up" strategy to optimize initial dose selection. A PBPK model integrates physiological data for a population with a drug's physicochemical and in vitro data to simulate its absorption, distribution, metabolism, and excretion (ADME) in a virtual population [1] [2] [3]. This allows researchers to:

- Identify key physiological and molecular drivers of PK variability.

- Simulate drug exposure in populations not studied in clinical trials.

- Predict the impact of pharmacogenetic variations and drug-drug interactions (DDIs) [1] [3].

The workflow below illustrates the core structure and process of building a whole-body PBPK model.

PBPK model integrates organism, drug, and administration data to simulate pharmacokinetics.

Determinants of Variability in Epirubicin Exposure

A primary objective of recent PBPK research has been to identify the physiological and molecular characteristics that drive variability in epirubicin's systemic exposure (AUC). Multivariable linear regression modeling of simulated data from 2000 virtual oncology patients revealed that a specific set of factors can explain 87% of the observed variability in epirubicin exposure [1] [2].

The table below summarizes these key determinants.

| Determinant Category | Specific Factor | Impact on Epirubicin Exposure |

|---|---|---|

| Enzyme Expression | Hepatic UGT2B7 Expression | A primary driver; reduced expression increases exposure [1] |

| Renal UGT2B7 Expression | A primary driver; reduced expression increases exposure [1] | |

| Patient Demographics | Age | An important covariate [1] |

| Body Surface Area (BSA) | An important covariate (used for standard dosing) [1] | |

| Sex | An important covariate [1] | |

| Physiological Metrics | Plasma Albumin Concentration | An important covariate [1] |

| Glomerular Filtration Rate (GFR) | An important covariate [1] | |

| Haematocrit | An important covariate [1] |

These determinants are interconnected, as shown in the following relationship diagram.

Multiple interconnected factors influence variability in epirubicin exposure.

Detailed Experimental Protocols for Model Development

Building a robust PBPK model requires generating and integrating high-quality in vitro data. The following protocols are adapted from the recent study that developed the epirubicin PBPK model.

In Vitro Kinetics of Epirubicin Glucuronidation

This experiment aims to characterize the metabolism of epirubicin by UGT2B7, which is crucial for defining metabolic clearance parameters in the PBPK model [2].

- Materials: Epirubicin hydrochloride; pooled Human Liver Microsomes (HLMs); UDP-glucuronic acid (UDPGA); alamethicin (for microsome activation); fluconazole (a UGT2B7 inhibitor); potassium phosphate buffer; MgCl₂; and ice-cold methanol with 0.1% formic acid [2].

- Equipment: LC-MS/MS system for analyte quantification; shaking water bath; centrifuge [2].

- Procedure:

- Microsome Activation: Pre-incubate HLMs on ice for 30 minutes with alamethicin (50 µg/mg of microsomal protein) [2].

- Incubation Setup: In a total volume of 200 µL, prepare an incubation matrix containing:

- MgCl₂ (4 mM)

- Potassium phosphate buffer (0.1 M, pH 7.4)

- Epirubicin (across a range of concentrations, with final DMSO concentration at 2% v/v)

- Activated HLMs (0.01 mg protein)

- UDPGA (5 mM) to initiate the reaction [2].

- Reaction: Perform incubations for 120 minutes at 37°C in a shaking water bath.

- Reaction Termination: Stop the reaction by adding 400 µL of ice-cold methanol with 0.1% formic acid.

- Sample Preparation: Centrifuge the mixture at 4000× g for 10 minutes at 10°C. Transfer the supernatant for LC-MS analysis to quantify the formation of epirubicin glucuronide [2].

- Enzyme Inhibition: Repeat the incubations in the presence of varying concentrations of fluconazole (10–2500 µM) to specifically inhibit UGT2B7 and validate its role in epirubicin glucuronidation [2].

PBPK Model Building, Validation, and Simulation

This protocol outlines the computational workflow for creating the PBPK model using specialized software.

- Software: The model was built and validated using Simcyp (version 19.1, Certara) [1] [2]. Other platforms like GastroPlus are also used in the field for similar purposes [4] [3].

- Model Building:

- Input the drug-specific parameters for epirubicin, including its physicochemical properties and the kinetic data (e.g., V~max~, K~m~) for UGT2B7-mediated glucuronidation obtained from the in vitro experiments [2].

- Incorporate the physiological parameters for the virtual population from the software's database (e.g., organ volumes, blood flow rates, UGT2B7 expression levels in different tissues) [3].

- Model Validation: The model's performance is evaluated by comparing its simulated plasma concentration-time profiles to observed clinical PK data from the literature. A successful model should accurately reproduce the observed data [1] [2].

- Simulation:

- Once validated, the model is used to simulate epirubicin exposure in a large virtual cohort (e.g., 2000 "Sim-Cancer" subjects) following a single intravenous dose.

- The simulation runs for a sufficient time (e.g., 158 hours) to capture the full PK profile [1] [2].

- The output includes systemic exposure (AUC) for each virtual subject, which is then correlated with their individual demographic and physiological parameters via multivariable linear regression to identify key variability drivers [1].

Research Applications and Future Directions

The developed PBPK model for epirubicin has several powerful applications in oncology drug development and clinical practice.

- Informing Initial Dose Selection: The model supports Model-Informed Initial Dose Selection (MIDS). By identifying and accounting for factors like UGT2B7 expression, age, and renal function, clinicians could move beyond BSA-based dosing to select a more personalized and optimal starting dose for cycle 1, potentially improving efficacy and reducing early toxicity [1] [2].

- Predicting Tissue Distribution: A key advantage of PBPK models is the ability to simulate drug concentration not just in plasma, but in specific tissues. This model can predict epirubicin levels in tissues relevant to its efficacy (e.g., breast, adipose) and toxicity (e.g., heart, liver), providing a deeper understanding of its pharmacodynamics [1].

- Evaluating Drug-Drug Interactions (DDIs): While the primary epirubicin model did not focus on DDIs, a related study using PBPK modeling for a regimen containing docetaxel, cyclophosphamide, and epirubicin predicted that strong CYP3A4 inhibitors or inducers could alter the exposure of these drugs. This highlights the utility of PBPK models in forecasting and managing complex combination chemotherapy DDIs [4].

- Guiding Combination Therapy: Beyond PK, research has explored the pharmacodynamic synergy of epirubicin. For instance, one study found that epirubicin enhanced the anti-cancer effects of radioactive Iodine-125 seeds in hepatocellular carcinoma by downregulating the JAK/STAT1 signaling pathway [5]. While this is a separate mechanism, such findings could potentially be integrated into a future PBPK/PD model to simulate combined modality treatments.

References

- 1. A Physiologically Based Pharmacokinetic Model to Predict ... [pubmed.ncbi.nlm.nih.gov]

- 2. A Physiologically Based Pharmacokinetic Model to Predict ... [mdpi.com]

- 3. Applied Concepts in PBPK Modeling: How to Build a PBPK ... [pmc.ncbi.nlm.nih.gov]

- 4. application of PBPK modeling to gain new insights for drug- ... [consensus.app]

- 5. Epirubicin Enhances the Anti-Cancer Effects of Radioactive ... [frontiersin.org]

Application Notes and Protocols: HPLC-FL Method for Epirubicin Quantification in Human Plasma and Urine

Introduction

Epirubicin is a semi-synthetic anthracycline antibiotic widely used in cancer chemotherapy for treating breast, lung, stomach, and ovarian cancers, as well as childhood rhabdomyosarcoma. As a more lipophilic derivative of doxorubicin, epirubicin penetrates cell membranes more easily and undergoes extensive glucuronic acid conjugation, resulting in potentially reduced accumulation and side effects compared to other anthracyclines. However, serious side effects, particularly dose-dependent cardiotoxicity, remain a significant concern. Therapeutic drug monitoring through precise bioanalytical methods is essential for optimizing dosing regimens, minimizing toxicity, and improving treatment outcomes. This document details a validated, highly sensitive HPLC-FL method for epirubicin quantification in human plasma and urine, suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical practice [1] [2].

Principle

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) separation followed by fluorescence detection. The technique leverages the native fluorescence of epirubicin, which eliminates the need for derivatization. Sample preparation via solid-phase extraction (SPE) ensures effective clean-up of complex biological matrices (plasma and urine), reducing interference and enhancing method sensitivity and specificity. The optimized protocol provides exceptional sensitivity with a lower limit of quantification (LLOQ) of 0.5 ng/mL, making it suitable for monitoring the low drug concentrations typically found in biological samples after therapeutic administration [1] [2].

Experimental Protocol

Reagents and Materials

- Analytical Standard: Epirubicin hydrochloride (>98% purity)

- Internal Standard (IS): Daunorubicin hydrochloride (>98% purity)

- Solvents: HPLC-grade acetonitrile, methanol, dichloromethane, 2-propanol

- Water: Purified deionized water (Milli-Q system)

- Buffers: 40 mM phosphate buffer (pH 4.1)

- SPE Cartridges: Oasis HLB cartridges (60 mg, 3 mL)

- Filters: 0.22 μm membrane filters

Equipment and Instrumentation

- HPLC System: Liquid chromatograph with isocratic pump, autosampler, and column thermostat

- Detector: Fluorescence detector

- Chromatographic Column: Synergi Hydro-RP column (150 × 4.6 mm, 4 μm)

- Sample Preparation: SPE vacuum manifold, centrifuge, vortex mixer, pH meter

Chromatographic Conditions

- Mobile Phase: 40 mM phosphate buffer (pH 4.1):acetonitrile (69:31, v/v)

- Flow Rate: 1.0 mL/min

- Injection Volume: 50 μL

- Column Temperature: Maintained at 25°C

- Detection Wavelengths: Excitation at 497 nm, Emission at 557 nm

- Run Time: 15 minutes

Sample Preparation Procedure: Solid-Phase Extraction

The sample preparation workflow for epirubicin extraction from biological matrices is systematically outlined below.

System Suitability Tests

Prior to sample analysis, perform system suitability tests to ensure optimal chromatographic performance:

- Retention Time: Epirubicin typically elutes at approximately 7.5 minutes

- Theoretical Plates: >2000 for epirubicin peak

- Tailing Factor: <2.0 for both epirubicin and internal standard

- Resolution: >1.5 between epirubicin and internal standard

Method Validation

The method was comprehensively validated according to International Conference on Harmonisation (ICH) guidelines for bioanalytical method validation. The following tables summarize the key validation parameters.

Table 1: Analytical Performance Characteristics of the HPLC-FL Method for Epirubicin

| Validation Parameter | Plasma | Urine |

|---|---|---|

| Linearity Range | 0.5-100 ng/mL | 0.5-100 ng/mL |

| Correlation Coefficient (r²) | >0.999 | >0.999 |

| Limit of Detection (LOD) | 0.25 ng/mL | 0.25 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL |

| Accuracy (% Recovery) | 94.65-100.26% | 95.2-101.8% |

| Precision (RSD%) | <2% | <2% |

| Intra-day Precision (RSD%) | 1.2-4.5% | 1.5-4.8% |

| Inter-day Precision (RSD%) | 3.2-6.1% | 3.5-6.4% |

Table 2: Stability of Epirubicin in Biological Matrices Under Various Conditions

| Stability Condition | Duration | Result |

|---|---|---|

| Short-term (Room Temperature) | 24 hours | Stable (<5% degradation) |

| Long-term (-20°C) | 30 days | Stable (<8% degradation) |

| Freeze-thaw (3 cycles) | - | Stable (<7% degradation) |

| Processed Sample (Autosampler, 4°C) | 24 hours | Stable (<6% degradation) |

Application in Clinical Monitoring

Pharmacokinetic Study Protocol

The optimized method has been successfully applied to determine epirubicin concentrations in samples from a 19-year-old patient with metastatic alveolar rhabdomyosarcoma receiving a 6-hour intravenous infusion. Below is the clinical sampling and data application workflow.

Key Findings and Safety Considerations

Analysis of real patient samples revealed:

- Rapid distribution of epirubicin with an initial half-life (t₁/₂α) of approximately 2.14-2.61 minutes in rat models [3]

- Extended elimination phase with a terminal half-life (t₁/₂β) ranging from 150-291 minutes, showing dose-dependent characteristics [3]

- Significant urinary excretion of unchanged epirubicin, highlighting potential exposure risks to healthcare workers and family members handling patient urine [1] [2]

- Tissue distribution studies in rats showed highest concentrations in kidneys, liver, lungs, and heart, explaining both therapeutic effects and organ-specific toxicities [3]

The high urine concentrations (detectable for up to 24 hours post-administration) underscore the importance of strict safety protocols for medical staff and caregivers handling biological samples or caring for patients receiving epirubicin therapy.

Troubleshooting Guide

Table 3: Troubleshooting Common Issues in Epirubicin HPLC-FL Analysis

| Problem | Possible Cause | Solution |

|---|---|---|

| Low recovery | Incomplete elution from SPE cartridge | Increase elution volume or adjust eluent composition |

| Peak tailing | Column degradation or inappropriate mobile phase pH | Replace column, adjust buffer pH to 4.1 |

| Retention time shift | Mobile phase composition variation or column temperature fluctuation | Prepare fresh mobile phase, maintain constant column temperature |

| Reduced sensitivity | Detector lamp aging or sample degradation | Check detector performance, protect samples from light |

| High background noise | Contaminated column or mobile phase | Filter mobile phase, clean or replace column |

Conclusion

The described HPLC-FL method provides a robust, sensitive, and specific approach for quantifying epirubicin in human plasma and urine. With an LOQ of 0.5 ng/mL and excellent precision and accuracy, this method is suitable for comprehensive pharmacokinetic studies, therapeutic drug monitoring, and supporting personalized chemotherapy regimens. The sample preparation protocol using SPE effectively cleanses biological matrices while maintaining high recovery rates. Application in clinical settings has demonstrated the method's practicality for monitoring epirubicin levels in cancer patients, with the added benefit of assessing potential exposure risks through urinary drug excretion. This protocol represents a valuable tool for oncology researchers and clinical laboratories involved in optimizing anthracycline-based cancer chemotherapy.

References

- 1. Development and validation of a high-performance liquid chromatographic method with a fluorescence detector for the analysis of epirubicin in human urine and plasma, and its application in drug monitoring - ScienceDirect [sciencedirect.com]

- 2. Development and validation of a high-performance liquid chromatographic method with a fluorescence detector for the analysis of epirubicin in human urine and plasma, and its application in drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. of Validation - high liqid performance to... chromatography method [link.springer.com]

LC-ESI-MS/MS Analysis of Epirubicin in Biological Samples: Application Notes and Protocols

Introduction

Epirubicin, a key anthracycline chemotherapeutic agent, is widely used against various cancers including breast cancer and colorectal metastases to the liver. Therapeutic Drug Monitoring (TDM) is crucial due to significant interindividual variability in drug exposure with standard Body Surface Area (BSA) dosing, which can limit efficacy and increase toxicity risks [1]. Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) has emerged as the gold standard for quantifying epirubicin in biological matrices due to its superior sensitivity, specificity, and ability to overcome limitations of traditional detection methods [2].

This document provides detailed application notes and standardized protocols for the bioanalysis of epirubicin in human serum and tissue samples, supporting personalized treatment strategies in oncology.

Experimental Design and Workflow

The complete analytical process for epirubicin quantification, from sample collection to data analysis, follows a structured workflow. The diagram below outlines the key stages:

Materials and Reagents

- Analytical Standard: Epirubicin hydrochloride (e.g., supplied by Pfizer S.p.A.) [2].

- Internal Standards (IS): Trofosfamide (99.7% purity) [2] or Epirubicin-d3 for stable isotope labeling. Daunorubicin is also used as a secondary IS in novel microsampling techniques [1].

- Solvents: Acetonitrile, methanol, 2-propanol, methylene chloride of LC gradient grade. Formic acid and hydrochloric acid for mobile phase and sample acidification [2].

- SPE Cartridges: OASIS HLB (Waters) or equivalent reverse-phase cartridges [2].

- Equipment: LC system coupled to a triple quadrupole mass spectrometer equipped with an ESI source [2] [1].

Detailed Experimental Protocols

Serum Sample Preparation by Solid Phase Extraction (SPE)

This protocol is adapted from a validated method for determining epirubicin in human serum [3] [2].

- Stabilization: Immediately acidify 100-500 µL of human serum to approximately pH 3.5 using dilute hydrochloric acid to stabilize epirubicin [2].

- Internal Standard: Add a known concentration of the internal standard (e.g., Trofosfamide) to the acidified serum [2].

- SPE Conditioning: Condition an OASIS HLB cartridge sequentially with methanol and water (or aqueous acidic buffer) [2].

- Sample Loading: Load the acidified serum sample onto the conditioned cartridge.

- Washing: Wash the cartridge with a mild aqueous organic solution (e.g., 5% methanol in water) to remove interfering compounds.

- Elution: Elute epirubicin and the IS with a mixture of methylene chloride, 2-propanol, and methanol. The exact ratio can be optimized (e.g., 50:25:25 v/v/v) [2].

- Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or in a centrifugal evaporator. Reconstitute the dry residue in an appropriate volume of the initial LC mobile phase (e.g., 100-200 µL of 20% acetonitrile in 0.1% formic acid) for injection [2].

Tissue Sample Preparation via DNA Salt Precipitation

This protocol is designed to efficiently extract epirubicin that has intercalated into DNA within tumor tissue [4].

- Homogenization: Weigh approximately 30 mg of frozen tumor tissue. Freeze-fracture using a liquid nitrogen-cooled mortar and pestle.

- Suspension: Add 400 µL of a cold 50 mM ascorbic acid buffer (pH 4.5, containing 2 mM D-L Saccharic acid) to the powdered tissue. Aspirate to create a fine suspension.

- Spiking: Spike with the internal standard (e.g., 20 ng of Epirubicin as IS) and allow it to incubate for 15 minutes for tissue integration [4].

- DNA Denaturation: Add 50 µL of 3 M AgNO₃ to denature DNA and release intercalated epirubicin. Vortex for 5 minutes. The solution will turn dark.

- Salt Precipitation: Add 50 µL of 3 M NaCl to precipitate excess Ag⁺ ions as AgCl. Vortex for 5 minutes. The solution will lighten in color.

- Protein Precipitation: Add 1.25 mL of a cold acetonitrile/methanol mixture (2:1, v/v). Vortex vigorously for 10 minutes, then bath sonicate for 10 minutes.

- Centrifugation: Centrifuge at >3,000 × g for 5 minutes.

- Clarification: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 17,500 × g) for 5 minutes to remove any residual particulates.

- Concentration: Transfer the final supernatant and dry down in a centrifugal evaporator. Reconstitute in LC mobile phase for analysis [4].

LC-ESI-MS/MS Analysis Conditions

Chromatography:

- Column: Reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 2.1 × 100 mm, 1.8 μm) [1].

- Mobile Phase A: 0.1% Formic acid in water [2] [1].

- Mobile Phase B: 0.1% Formic acid in acetonitrile [1].

- Gradient: | Time (min) | % B | Flow Rate (µL/min) | |------------|-----|-------------------| | 0.0 | 20-25 | 300 | | 3.0 | 45 | 300 | | 3.2 | 72 | 300 | | 4.9 | 72 | 300 | | 5.0 | 100 | 300 | | 7.1 | 100 | 300 | | 7.6 | 25 | 300 | | 8.0 | 25 | 300 |

- Column Temperature: 35 °C [1].

- Injection Volume: 2-10 µL.

Mass Spectrometry (ESI+/MRM):

- Ionization: Electrospray Ionization (ESI), Positive mode.

- Capillary Voltage: 3.0 kV [1].

- Desolvation Temperature: 550 °C [1].

- Source Gas: Desolvation gas flow 600 L/h [1].

- MRM Transitions: | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | |----------|---------------------|-------------------|------------------|-----------------------| | Epirubicin | 544.3 | 397.0 (Quantifier) | 25 | To be optimized | | Epirubicin | 544.3 | 379.0 (Qualifier) | 25 | To be optimized | | Doxorubicin (IS Alt.) | 544.3 | 397.0 | 25 | To be optimized | | Daunorubicin (IS) | 528.3 | 321.1 | 25 | To be optimized |

Method Validation Data

The described methods have been rigorously validated. Key performance parameters are summarized below.

Table 1: Validation Parameters for LC-ESI-MS/MS Analysis of Epirubicin in Serum [2]

| Parameter | Result | Note |

|---|---|---|

| Linear Range | Up to 150 µg/L | Covers expected concentrations after DEM-TACE |

| Accuracy (Recovery) | 92% - 98% | Assessed at four QC levels (5, 40, 80, 150 µg/L) |

| Precision (RSD) | < 3.7% | Intra- and inter-day RSD |

| Limit of Detection (LOD) | 1 µg/L | - |

| Matrix Effect | Evaluated | Carried out using four QCs on five separate days |

Table 2: Capillary Microsampling (True Dose) Performance for Epirubicin [1]

| Parameter | Result | Note |

|---|---|---|

| Technology | True Dose Liquid Capillary | Integrates IS at collection; room temp stability |

| Correlation (R²) | ≥ 0.99 | Capillary vs. conventional venous samples |

| Intra-assay CV% | ≤ 11% | From Day 3 post-activation onward |

| Analyte Stability | Up to 14 days | At ambient temperatures |

| Hematocrit Effect | ≤ 17% signal variation | Across 7-18 g/dL range |

Advanced Applications

Limited Sampling Strategy for Therapeutic Drug Monitoring (TDM)

A robust Limited Sampling Strategy (LSS) using Maximum A Posteriori (MAP) Bayesian estimation has been developed and validated to estimate epirubicin clearance with minimal patient burden [5].

- Optimal Sampling Times: 40 minutes, 3 hours, and 48 hours post-dose (3-sample design). A 2-sample design (3 and 48 hours) also performs well [5].

- Performance: The 3-sample design provided unbiased clearance estimates with an imprecision of 9.1% (95% CI 7.3, 10.5) [5].

- Utility: This strategy is invaluable for pharmacokinetic-pharmacodynamic studies and adaptive feedback dose individualization to achieve target AUC.

Predictive Biomarkers and Pharmacogenomics

A multigene mRNA-based Drug Response Predictor (DRP) has been prospectively validated to predict the efficacy of epirubicin in advanced breast cancer [6].

- Method: The DRP algorithm is based on gene expression profiles correlated with epirubicin sensitivity (158 up-regulated features) and resistance (141 down-regulated features) from the NCI60 cell line panel, refined using mRNA data from over 3,000 clinical tumor samples [6].

- Clinical Utility: A DRP score differing by 50 percentage points was associated with a Hazard Ratio (HR) of 0.55 for progression. Patients with a high DRP score (75%) had a median Time to Progression (TTP) of 13 months versus 7 months for those with a low score (25%) [6]. The relationship between DRP score and treatment outcome is illustrated below.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| Low Recovery | Incomplete elution from SPE; inefficient DNA precipitation (tissue). | Optimize SPE elution solvent composition. Ensure adequate vortexing/sonication after adding protein precipitation solvents. |

| Poor Chromatography | Column degradation; mobile phase pH imbalance. | Guard column usage. Freshly prepare mobile phases. Adjust formic acid concentration (0.1% is typical). |

| Ion Suppression | Co-eluting matrix components. | Improve sample cleanup. Optimize LC gradient to shift epirubicin retention away from matrix peaks. |

| High Background Noise | Contaminated ion source or solvent impurities. | Clean ion source regularly. Use high-purity MS-grade solvents and reagents. |

Conclusion

The LC-ESI-MS/MS protocols detailed herein provide robust, sensitive, and specific methods for quantifying epirubicin in various biological matrices. The combination of efficient sample preparation, optimized chromatographic separation, and selective MRM detection enables reliable therapeutic drug monitoring and advanced pharmacokinetic research. The integration of novel capillary microsampling techniques and predictive biomarkers like the DRP holds significant promise for personalizing epirubicin therapy, ultimately aiming to maximize efficacy while minimizing toxicity for cancer patients.

References

- 1. Development and evaluation of a novel capillary blood ... [pmc.ncbi.nlm.nih.gov]

- 2. Validation of an LC–MS/MS method for the determination ... [sciencedirect.com]

- 3. of an Validation - LC / MS for the determination of... MS method [pubmed.ncbi.nlm.nih.gov]

- 4. Extraction Protocol and Mass Spectrometry Method for ... [pmc.ncbi.nlm.nih.gov]

- 5. Maximum a posteriori Bayesian estimation of epirubicin ... [pmc.ncbi.nlm.nih.gov]

- 6. Predicting efficacy of epirubicin by a multigene assay in ... [pmc.ncbi.nlm.nih.gov]

solid phase extraction SPE epirubicin from plasma

Analytical Methods for Epirubicin in Plasma

The table below summarizes the key parameters and performance metrics of two solid-phase extraction methods for determining epirubicin in plasma.

| Parameter | MSPME with DDAB-coated Fe₃O₄@SiO₂ NPs & LC-FL [1] | MMIPs with Fe₃O₄@SiO₂ & HPLC-UV [2] |

|---|---|---|

| Extraction Sorbent | Didodecyldimethylammonium bromide (DDAB) coated on silica-magnetite nanoparticles [1] | Magnetic Molecularly Imprinted Polymers (MMIPs) on Fe₃O₄@SiO₂ [2] |

| Analysis Technique | Liquid Chromatography with Fluorescence Detection (LC-FL) [1] | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) [2] |

| Linear Range | 0.001 – 1 µg/mL [1] | 0.0002 – 0.5 µg/mL [2] |

| Limit of Detection (LOD) | 0.0005 µg/mL [1] | 0.00009 µg/mL (0.08969 ng/mL) [2] |

| Limit of Quantification (LOQ) | 0.001 µg/mL [1] | Not explicitly stated |

| Analyte Recovery | 80 ± 5% [1] | Not explicitly stated for plasma in validation |

| Key Advantage | Simple, miniaturized protocol; suitable for small sample volumes [1] | High selectivity due to molecular imprinting; high adsorption capacity (8.19 mg g⁻¹ for EPI) [2] |

Detailed Experimental Protocols

Protocol 1: Magnetic Solid-Phase Microextraction (MSPME)

This protocol uses surfactant-coated magnetic nanoparticles for a simple and efficient extraction [1].

- Sorbent Preparation: Fe₃O₄ nanoparticles are synthesized, coated with a silica layer (via tetraethyl orthosilicate, TEOS), and functionalized with the double-chain surfactant Didodecyldimethylammonium bromide (DDAB) [1].

- Extraction Procedure:

- Add Sorbent: Introduce a specific amount of the DDAB-coated magnetic nanoparticles to the plasma sample.

- Mix: Vortex the mixture to ensure thorough contact between the sorbent and the sample, allowing the epirubicin to adsorb onto the nanoparticles.

- Separate: Use an external magnet to hold the nanoparticles against the vial wall and discard the supernatant.

- Wash: Wash the collected nanoparticles with a suitable solvent to remove potential interferences.

- Elute: Add an elution solvent (e.g., acidified methanol or acetonitrile) to release the extracted epirubicin from the sorbent.

- Collect & Analyze: Separate the eluent using the magnet and inject an aliquot into the LC system for analysis [1].

- LC-FL Analysis:

- Column: Synergi Hydro-RP 80A (150 × 4.5 mm, 4 µm).

- Mobile Phase: (A) 0.1% formic acid in water, (B) Acetonitrile.

- Gradient: 5-30% B (0-2 min), 30-50% B (2-8 min), 50-95% B (8-10 min), 95-5% B (10-10.1 min), hold at 5% B (10.1-16 min).

- Flow Rate: 1.0 mL/min.

- Detection: Fluorescence with excitation at 487 nm and emission at 547 nm [1].

Protocol 2: Magnetic Molecularly Imprinted Polymer (MMIP) Extraction

This method uses a sorbent designed for high selectivity towards epirubicin [2].

- MMIP Sorbent Synthesis:

- Core Formation: Synthesize magnetic Fe₃O₄ nanoparticles.

- Silica Coating: Coat the nanoparticles with a layer of silica (SiO₂) using TEOS to form a Fe₃O₄@SiO₂ core-shell structure.

- Imprinting: Polymerize functional monomers and a cross-linker in the presence of an epirubicin template molecule on the silica surface.

- Template Removal: Wash the polymer thoroughly to remove the epirubicin template, leaving behind specific recognition cavities [2].

- MSPE Procedure:

- Condition/Equilibrate: Condition the MMIP sorbent with a suitable solvent.

- Extract: Add the MMIPs to the plasma sample and mix.

- Separate: Use a magnet to separate the MMIPs from the sample matrix.

- Wash: Perform washes to remove non-specifically bound compounds.

- Elute: Use an appropriate elution solvent to break the interaction and release the captured epirubicin for HPLC-UV analysis [2].

- HPLC-UV Analysis:

- Column: C18 column (e.g., Waters).

- Mobile Phase: Typically a mixture of buffer and organic modifier (e.g., acetonitrile or methanol), though the exact composition for epirubicin is not specified in the provided details [2].

Workflow Visualization: MSPME Protocol

The following diagram illustrates the key steps of the Magnetic Solid-Phase Microextraction protocol.

Key Application Notes

- Sorbent Selection: The choice of sorbent is critical. DDAB-coated NPs offer a simple, fast, and effective microextraction, while MMIPs provide superior selectivity by being tailor-made for epirubicin, which is highly beneficial in complex matrices like plasma [1] [2].

- Detection Technique: Fluorescence detection (FL) offers high sensitivity and selectivity for epirubicin due to its native fluorescent properties. Ultraviolet detection (UV) is a more universally available but potentially less sensitive option [1] [3].

- Method Validation: Both described methods have been validated according to international standards, demonstrating good linearity, precision, and accuracy, making them suitable for therapeutic drug monitoring and pharmacokinetic studies [1] [2].

References

Comprehensive Application Notes and Protocols for Epirubicin Intravesical Instillation in Bladder Cancer Therapy

Clinical Context and Rationale

Bladder Cancer Overview and Therapeutic Challenge

Bladder cancer represents a significant global health burden, with non-muscle-invasive bladder cancer (NMIBC) accounting for approximately 75% of newly diagnosed cases. The clinical management of NMIBC presents a substantial challenge due to its exceptionally high recurrence rate of 50-70% within five years following initial treatment, the highest among all solid tumors. This high recurrence frequency also renders bladder cancer the most expensive cancer to manage over a patient's lifetime when considering total treatment costs. The standard therapeutic approach for NMIBC involves transurethral resection of bladder tumor (TURBT) followed by adjuvant intravesical therapy to eradicate residual microscopic disease and prevent recurrence. Intravesical therapy delivers chemotherapeutic or immunotherapeutic agents directly into the bladder lumen, maximizing local drug exposure while minimizing systemic toxicity—a critical advantage over conventional systemic chemotherapy. [1] [2] [3]

Epirubicin Pharmacological Profile

Epirubicin is a semi-synthetic anthracycline antibiotic and a stereoisomer of doxorubicin that has demonstrated significant efficacy in intravesical instillation protocols for NMIBC. Its mechanism of action involves multiple pathways that collectively inhibit cancer cell proliferation and viability. As a DNA intercalating agent, epirubicin inserts itself between DNA base pairs, disrupting DNA replication and transcription processes. The compound also functions as a potent topoisomerase II inhibitor, stabilizing the DNA-topoisomerase II complex and preventing DNA religation, which leads to double-strand breaks and apoptosis. Additionally, epirubicin undergoes quinone cycling that generates cytotoxic free radicals, contributing to its antitumor efficacy. Compared to other anthracyclines, epirubicin demonstrates minimal trans-urothelial absorption when administered intravesically, resulting in favorable local efficacy with reduced systemic exposure and side effects. This pharmacological profile makes it particularly suitable for intravesical administration in NMIBC management. [4] [5] [6]

Standard Clinical Administration Protocol

Pre-Instillation Assessment and Contraindications

Patient Evaluation: Comprehensive assessment should include verification of bladder integrity post-TURBT (absence of perforation), urinalysis to exclude urinary tract infection, and evaluation of renal and hepatic function. Patients should be assessed for symptoms of dysuria, gross hematuria, fever, or other constitutional symptoms that may necessitate treatment deferral. [7] [8]

Contraindications: Absolute contraindications include frank bladder perforation, known hypersensitivity to epirubicin or other anthracyclines, active urinary tract infection, and pregnancy or lactation. Relative contraindications may include severe irritative voiding symptoms or recent traumatic catheterization. Within 7-14 days of bladder surgery or traumatic catheterization, instillation should be approached with caution. [7] [9]

Medication Reconciliation: Review of current medications is essential, particularly anticoagulants such as warfarin, aspirin, or clopidogrel. While not absolute contraindications, their use requires careful consideration in the context of recent TURBT. [8]

Drug Preparation and Handling

Table 1: Epirubicin Preparation Protocols for Intravesical Administration

| Parameter | Standard Protocol | Variations/Notes |

|---|---|---|

| Recommended Dose | 50-80 mg in 50 mL saline [5] | 30-50 mg also used in some protocols [2] |

| Reconstitution Solution | 0.9% sodium chloride (preservative-free) [7] | Sterile water also acceptable for some formulations |

| Preparation Facilities | Biological safety cabinet (Class II, Type A) recommended [7] | Closed system drug transfer device as alternative |

| Personal Protective Equipment | Chemotherapy gloves (non-powdered), disposable non-permeable gown, protective eyewear [7] | N-95 respirator may be used per institutional policy |

| Stability & Storage | Use immediately after preparation | Stable for 2 hours at room temperature |

Instillation Procedure

The following workflow outlines the standardized procedure for intravesical epirubicin administration:

Step-by-Step Protocol:

Patient Preparation: Confirm patient identity using two identifiers and verify the correct medication, dose, and route using the "Five Rights" of medication safety. Ensure the patient has emptied their bladder completely immediately before the procedure. [7] [8]

Aseptic Catheterization: Using strict sterile technique, insert a 12-14 French urethral catheter with minimal lubrication to avoid drug inactivation. Confirm proper placement in the bladder by observing urine return. [7] [8]

Drug Instillation: Drain the residual urine completely, then slowly instill the prepared epirubicin solution via gravity drainage. Avoid excessive pressure that could cause vesicoureteral reflux. Following instillation, clamp the catheter and remove it carefully to prevent intraurethral exposure. [8]

Dwell Period Management: Instruct the patient to retain the solution for 1-2 hours, repositioning every 15 minutes (supine, prone, left and right lateral decubitus) to ensure complete bladder wall contact. For patients unable to retain the full volume, consider a shorter dwell time rather than early voiding. [8] [5]

Voiding and Biohazard Disposal: After the dwell time, the patient should void while sitting to minimize splashing. All voided urine requires special handling—add one cup of household bleach to the toilet, let stand for 15 minutes before flushing. This procedure should be repeated for all voids within 24 hours post-instillation. [8]

Post-Procedure Care: Encourage increased fluid intake (2-3 liters daily) for the next 24-48 hours to promote drug clearance and dilute urinary metabolites. Provide written instructions regarding potential side effects and emergency contact information. [8]

Treatment Schedules and Maintenance Therapy

Table 2: Epirubicin Instillation Regimens for NMIBC

| Regimen Type | Frequency | Duration | Clinical Context | Evidence Level |

|---|---|---|---|---|

| Single Immediate | Single dose within 6-24 hours post-TURBT | One time only | Low-risk tumors, immediately after resection | Reduced recurrence by nearly 50% [5] |

| Induction | Weekly instillations | 6-8 weeks | Intermediate/high-risk tumors, first-line therapy | Standard of care [2] [8] |

| Short-term Maintenance | Every 2 weeks for 4 months | 5 months total | Alternative maintenance approach | 3-year RFS: 55.1% [10] |

| Long-term Maintenance | Monthly instillations after initial cycle | 7-12 months total | Extended prophylaxis | 3-year RFS: 48.5% (NSD) [10] |

Efficacy and Safety Data

Clinical Outcomes and Comparative Efficacy

Table 3: Clinical Efficacy of Intravesical Epirubicin in NMIBC

| Efficacy Parameter | Epirubicin Performance | Comparative Agents |

|---|---|---|

| Recurrence Rate Reduction | 33.9% IUC-positive rate vs. 42.1% in control (p=0.005) [5] | BCG shows lower recurrence than EPI [2] |

| Impact on Tumor Stage | Lower IUC-positive rates across all stages [5] | - |

| 3-Year Recurrence-Free Survival | 48.5%-55.1% across regimens [10] | No significant difference between short/long-term [10] |

| Direct Anti-Cancer Effect | HR 0.163 for positive IUC (p<0.001) [5] | - |

| Progression Impact | Limited or non-significant vs. BCG [2] | Similar to MMC and Gemcitabine [2] |

The direct anti-cancer effect of immediate single-instillation epirubicin was demonstrated in a study of 158 patients, where the immediate urine cytology (IUC)-positive rate was significantly lower in the epirubicin group (33.9%) compared to the non-treatment group (42.1%). Multivariate analysis confirmed that epirubicin instillation was independently associated with negative IUC results across all tumor stages, grades, sizes, and multiplicities. [5]

Safety Profile and Adverse Events

Table 4: Adverse Events Associated with Intravesical Epirubicin

| Adverse Event | Frequency | Management Strategies |

|---|---|---|

| Cystitis | 34% (most common) [2] | Symptomatic management, consider dose adjustment |

| Dysuria/Pollakiuria | 10-15% [2] | Ensure asymptomatic before instillation |

| Hematuria | 5-15% [2] | Exclude infection, defer if gross hematuria present |

| Bladder Irritation/Spasms | 7.2% [2] | Anticholinergics if needed |

| Flu-like Symptoms | Common (>1 in 10) [8] | Self-limiting (2-3 days) |

| Urinary Tract Infection | Occasional (1 in 10-50) [8] | Antibiotics, defer treatment until resolved |

| Skin Rash | 2.3% [2] | Monitor for hypersensitivity |

| Treatment Discontinuation | Occasional due to bladder discomfort [8] | Symptomatic management |

The safety profile of intravesical epirubicin is generally favorable, with most adverse events being local in nature and self-limiting. A significant advantage of the intravesical route is the absence of systemic chemotherapy side effects such as bone marrow suppression, significant alopecia, or severe nausea, which are commonly associated with systemic administration of anthracyclines. [8] [6]

Advanced Delivery Systems and Experimental Protocols

Magnetic Multi-Walled Carbon Nanotube (mMWCNTs-EPI) System

Novel drug delivery approaches are being investigated to enhance the efficacy and retention of intravesical epirubicin. Among the most promising is the magnetic multi-walled carbon nanotube (mMWCNTs-EPI) system, which combines carboxylated MWCNTs with Fe₃O₄ magnetic nanoparticles and epirubicin. This system addresses several limitations of conventional intravesical therapy by providing: [1]

- Enhanced Tumor Targeting: Under external magnetic fields, the system demonstrates improved localization to tumor sites

- Sustained Release Properties: Prolonged drug release kinetics enhance exposure while maintaining lower peak concentrations

- Prolonged Bladder Retention: Magnetic guidance increases residence time, potentially extending dosing intervals

- Enhanced Cytotoxicity: Demonstrated superior antitumor activity compared to free epirubicin in both in vitro and in vivo models

The molecular interactions in this advanced delivery system can be visualized as follows:

Preparation Protocol for mMWCNTs-EPI:

Functionalization of MWCNTs: Disperse 750 mg pristine MWCNTs in 300 mL mixed acid solution (sulfuric:nitric acid, 1:3 ratio). Sonicate at 80 kHz for 30 minutes, then heat to 95°C for 4 hours to generate carboxylated MWCNTs (MWCNTs-COOH). [1]

Magnetic Nanoparticle Conjugation: Disperse 100 mg dried MWCNTs-COOH in double-distilled water. Add 42.8 mg FeCl₂·4H₂O and 116.8 mg FeCl₃·6H₂O (Fe²⁺:Fe³⁺ molar ratio 1:2). Sonicate for 5 minutes, purge with Ar₂ for 30 minutes, then heat to 60°C with ammonium hydroxide addition. Maintain at 60°C for 2 hours, then 90°C for 30 minutes. [1]

Drug Loading and Sterilization: Incubate mMWCNTs with epirubicin solution at optimized ratios for 24 hours. Separate by centrifugation and wash to remove unbound drug. Sterilize by ultraviolet radiation for 6 hours on an ultraclean stage. [1]

Characterization and Quality Control: Perform transmission electron microscopy (TEM) and field-emission scanning electron microscopy to confirm nanostructure. Verify magnetic properties using AGM magnetometry. Assess drug loading efficiency through HPLC and validate sterility. [1]

Troubleshooting and Technical Notes

Management of Common Implementation Challenges

Difficulty with Catheterization: If catheter insertion is traumatic or difficult, defer treatment for 7-14 days to allow mucosal healing, as instillation in the setting of mucosal injury increases the risk of complications such as periurethral diverticulum formation. [9]

Compromised Bladder Integrity: Suspected or confirmed bladder perforation represents an absolute contraindication to instillation due to the risk of life-threatening systemic absorption and chemical peritonitis. [7]

Inability to Retain Instillate: For patients with poor bladder capacity or intolerable symptoms, consider reducing the dwell time rather than allowing early voiding. Premedication with anticholinergics may help manage bladder spasms. [7]

Systemic Exposure Concerns: While rare, systemic absorption can occur with damaged urothelium. Monitor for signs of systemic anthracycline toxicity, particularly myelosuppression or mucositis, in patients with extensive TURBT or suspected mucosal compromise. [6]

Optimization Strategies for Enhanced Efficacy

Urine pH Management: Concomitant administration of sodium bicarbonate (orally or intravesically) to buffer urine pH may optimize therapy and decrease tumor recurrence for some intravesical agents, though evidence specifically for epirubicin is limited. [7]

Hyperthermic Administration: Device-assisted hyperthermic administration of chemotherapy represents an interesting newcomer in the field, potentially enhancing drug penetration and efficacy, though more established for mitomycin than epirubicin. [2]

Novel Formulation Approaches: The development of in-situ gelling systems, mucoadhesive formulations, or nanoparticle-based delivery platforms (such as the mMWCNTs-EPI system) may overcome physiological barriers to intravesical drug delivery. [1]

Conclusion

Intravesical epirubicin remains a valuable therapeutic option in the management of NMIBC, particularly for intermediate-risk patients and in settings where BCG is unavailable or contraindicated. The standardized protocols outlined in these application notes provide a framework for optimizing efficacy while minimizing complications. Emerging delivery technologies, particularly magnetic nanoparticle-guided systems, offer promising approaches to overcome the fundamental limitations of conventional intravesical therapy by enhancing drug retention and tumor targeting. Further clinical validation of these advanced systems may significantly impact the future management of this challenging disease.

References

- 1. Magnetic multiwalled carbon nanotubes with controlled release of... [pmc.ncbi.nlm.nih.gov]

- 2. Epirubicin and Non-Muscle Invasive Bladder Cancer ... [pmc.ncbi.nlm.nih.gov]

- 3. Intravesical Therapy for Bladder Cancer [cancer.org]

- 4. Epirubicin - an overview [sciencedirect.com]

- 5. The Direct Anti-Cancer Effect of a Single Instillation ... [icurology.org]

- 6. Epirubicin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. Intravesical Administration of Therapeutic Medication [auanet.org]

- 8. chemotherapy: Procedure specific information... Intravesical Epirubicin [mkuh.nhs.uk]

- 9. Complications of Intravesical Bacillus Calmette-Guérin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. adjuvant chemotherapy for superficial transitional cell... Intravesical [link.springer.com]

Scientific Rationale for BSA-based Dosing in Chemotherapy

References

- 1. Body Surface Area Based Dosing [reference.medscape.com]

- 2. Chemotherapy Dosing Part I: Scientific Basis for Current ... [sciencedirect.com]

- 3. Anthracyclines - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. Epirubicin: Package Insert / Prescribing Information / MOA [drugs.com]

- 5. Ellence (epirubicin) dosing, indications, interactions, ... [reference.medscape.com]

- 6. This compound 2 mg/ml solution for injection [medicines.org.uk]

- 7. Body Surface Area Calculator – BSA [globalrph.com]

- 8. Body Surface Area Based Dosing [ebmcalc.com]

- 9. Body Surface Area BSA calculator medication doses [halls.md]

Application Note: Decentralized TDM for Epirubicin Chemotherapy

Background & Rationale Standard epirubicin dosing based on Body Surface Area (BSA) results in significant interindividual variability in systemic drug exposure, which can compromise efficacy and increase toxicity risks [1]. Therapeutic Drug Monitoring (TDM) allows for dose personalization but is hindered by logistical challenges, including the need for venous draws, immediate sample processing, and cold-chain transportation [1].

A novel True Dose capillary blood collection kit has been developed to overcome these barriers. This method integrates internal standards (IS) at the point of collection, enabling immediate protein precipitation and analyte stabilization at ambient temperatures for up to 14 days, thereby facilitating decentralized, in-home sampling [1].

Protocol: Capillary Blood Collection & Sample Processing with the True Dose Kit

The following section provides a detailed methodology for using the True Dose system for epirubicin TDM.

Workflow Overview

The diagram below illustrates the streamlined workflow of the True Dose kit compared to traditional venous sampling.

Materials and Reagents

- True Dose Sampling Kit: Includes capillary blood collection device and a 1.5-2.0 mL microtube prefilled with 500 µL of organic precipitation solvent (Isopropanol:Methanol, 1:1 with 0.1% formic acid). The tube cap is pre-loaded with a liquid internal standard matrix [1].

- Internal Standards: Doxorubicin and daunorubicin are used as internal standards for epirubicin quantification [1].

- LC-MS/MS System: Waters Acquity Premier UPLC coupled with Xevo TQ-S Triple Quadrupole Mass Spectrometer or equivalent [1].

Step-by-Step Procedure

- Sample Collection: Perform a finger-prick and collect 20 µL or 50 µL of capillary whole blood directly into the True Dose microtube [1].

- Sample Activation: Seal the microtube and manually shake for 30 seconds. This activates the release of the internal standard matrix into the solvent, ensuring immediate protein precipitation and analyte stabilization [1].

- Sample Storage & Transport: Stabilized samples can be stored at ambient temperature for up to 14 days without significant analyte degradation, eliminating the need for a cold chain [1].

- LC-MS/MS Analysis:

- Chromatography: Use an ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm) at 35°C. Mobile phase A: 0.1% formic acid in water; Mobile phase B: 0.1% formic acid in acetonitrile. Employ a gradient elution at a flow rate of 300 µL/min [1].

- Mass Spectrometry: Operate in electrospray ionization positive mode (ESI+). Monitor multiple reaction monitoring (MRM) transitions: m/z 544.3 → 397.0 (quantifier) and 544.3 → 379.0 (qualifier) for epirubicin/doxorubicin [1].

- Quantification: Generate a fresh calibration curve for each run using epirubicin-spiked human blood, with a typical range of 7.8–1000 nM and a Lower Limit of Quantification (LLOQ) of 4.1 nM [1].

Analytical and Clinical Validation Data

Table 1: Analytical Performance of the True Dose Method

| Performance Parameter | Result | Notes |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | Correlation with conventional venous samples [1] |

| Intra-assay CV% | ≤ 11% (from Day 3) | Improves over time due to matrix equilibration [1] |

| Pre/Post-Activation Stability | Up to 14 days | At ambient temperature [1] |

| Hematocrit Effect | ≤ 17% signal variation | Tested across a range of 7-18 g/dL, showing minimal bias [1] |

| Clinical Agreement | ≤ 15% difference | Epirubicin/doxorubicin ratio compared to venous samples (n=4 patients) [1] |

Scientific Rationale for Epirubicin TDM

The table below summarizes key physiological and molecular factors contributing to the high interindividual variability in epirubicin exposure, justifying the need for TDM.

Table 2: Key Covariates Influencing Epirubicin Exposure

| Covariate | Impact on Exposure | Evidence |

|---|---|---|

| Hepatic UGT2B7 Expression | Primary driver of variability | Reduced expression/activity decreases metabolic clearance [2] |

| Renal Function (GFR) | Significant impact | Accounts for ~20-25% of drug elimination [2] |

| Serum AST Level | Strong inverse correlation with clearance | More sensitive indicator than bilirubin for dose adjustment [2] [3] |

| Plasma Albumin & Hematocrit | Contributors to variability | Included in PBPK models as significant factors [2] |

| UGT2B7 -161C>T SNP | Reduced clearance, increased AUC | Pharmacogenetic variant linked to increased toxicity risk [2] |

Discussion for Research Implementation

The True Dose system demonstrates significant potential for decentralizing TDM, which could improve access to personalized chemotherapy management. Its key advantages include:

- Logistical Simplification: Ambient temperature stability removes cold-chain logistics and allows for in-home sampling [1].

- Analytical Reliability: Integrated internal standards at collection minimize pre-analytical variability and improve accuracy compared to methods like DBS [1].

- Clinical Feasibility: Preliminary clinical data shows close agreement with venous sampling, though larger validation studies are warranted [1].

The primary considerations for researchers are the ongoing development of the kit (with multiple versions noted in the study) and the initial clinical validation being based on a small patient cohort (n=4) [1].

References

Comprehensive Stability Analysis and Storage Protocols for Epirubicin Formulations

Introduction to Epirubicin Stability

Epirubicin, the 4'-epi-isomer of doxorubicin, is subject to hydrolysis reactions in both acidic and alkaline media, making its stability a critical consideration in clinical settings. Proper storage conditions are essential to maintain its chemical integrity and therapeutic efficacy. This document synthesizes current research to provide evidence-based stability profiles and standardized testing protocols for pharmaceutical researchers and development professionals.

Stability Data Summary

Comprehensive Stability of Epirubicin Under Various Conditions

Table 1: Stability of epirubicin across different concentrations and storage conditions

| Formulation | Concentration | Container | Storage Conditions | Stability Duration | Key Findings |

|---|---|---|---|---|---|

| Epirubicin in NaCl 0.9% | 1-2 mg/mL | Polypropylene syringes | 25°C (room temperature) | ≥14 days | Maximum decrease: 4% [1] |

| Epirubicin in NaCl 0.9% | 1-2 mg/mL | Polypropylene syringes | 4°C (refrigeration) | ≥180 days | Maximum decrease: 8% [1] |

| Epirubicin Accord | 2 mg/mL | Original vials (punctured) & PP syringes | 2-8°C, light protected | 96 days | Physicochemically stable; impurities within limits [2] |

| Epirubicin Accord (diluted) | 0.1-1.6 mg/mL | Polyolefine bags | 2-8°C, light protected | 84 days | Stable in both 0.9% NaCl & 5% glucose [2] |

| High-concentration for cTACE | 8.33 mg/mL | Brown polypropylene syringes | 72h at 4±2°C + 4h at 22±4°C | 76 hours | Physically & chemically stable [3] |

| Intravesical infusion | 1 mg/mL | Polypropylene syringes | 84 days at 8°C + 2h at 25°C + 1h at 37°C | 84 days + 3 hours | Sequential stability maintained [4] |

Multi-Drug Compatibility Stability

Table 2: Stability of epirubicin in combination with other chemotherapeutic agents

| Drug Combination | Vehicle | Concentration | Storage Conditions | Stability Duration | Key Findings |

|---|---|---|---|---|---|

| Vindesine + Etoposide + Epirubicin | 500 mL 0.9% NaCl or 5% glucose | Clinical dosage levels | Room temperature (25°C) | 48 hours | Content change <5%; No significant pH, osmolarity, or microparticle changes [5] |

| Vindesine + Etoposide + Epirubicin (imported) | 500 mL 0.9% NaCl | Clinical dosage levels | Room temperature (25°C) | 48 hours | Fewer insoluble microparticles; more suitable pH [5] |

Experimental Protocols

Chemical Stability Assessment via HPLC

This protocol is adapted from stability studies conducted by Krämer et al. [2] and Bennis et al. [3] with modifications for standardized application.

3.1.1 Materials and Equipment

- HPLC System with UV-Vis or DAD detector

- Analytical Column: C18 column (e.g., 250 mm × 4.6 mm, 5 μm)

- Chemicals: HPLC-grade water, acetonitrile, methanol, formic acid

- Standards: Epirubicin hydrochloride reference standard